3,5-bis(4-bromophenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoacetophenone with 4-methylbenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to remove bromine atoms or reduce other functional groups present in the molecule.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
3,5-bis(4-bromophenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and methyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)-3,5-bis(4-methylphenyl)benzene: This compound shares structural similarities but differs in the position and number of substituents.
3,5-bis(4-bromophenyl)-4-methyl-1-phenyl-1H-pyrazole: Similar to the target compound but lacks the methyl group on the phenyl ring.
Uniqueness
3,5-bis(4-bromophenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole is unique due to the specific arrangement of bromine and methyl groups, which can significantly influence its chemical reactivity and potential applications. Its unique structure allows for diverse modifications and functionalizations, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C23H18Br2N2 |
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Molecular Weight |
482.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-methyl-1-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C23H18Br2N2/c1-15-3-13-21(14-4-15)27-23(18-7-11-20(25)12-8-18)16(2)22(26-27)17-5-9-19(24)10-6-17/h3-14H,1-2H3 |
InChI Key |
BWHJUXOYQQEKOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Br)C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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